molecular formula C17H28N4O5 B14751189 tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate

tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate

Cat. No.: B14751189
M. Wt: 368.4 g/mol
InChI Key: SXKJDJFTBGADNS-PZORYLMUSA-N
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Description

tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate is a bicyclic β-lactam derivative characterized by a diazabicyclo[3.2.1]octane core fused with a piperidine-carboxylate group. Structural determination of such compounds often relies on advanced crystallographic software like SHELX, which enables precise refinement of molecular geometries .

Properties

Molecular Formula

C17H28N4O5

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22)/t12-,13?/m1/s1

InChI Key

SXKJDJFTBGADNS-PZORYLMUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CC[C@@H]3CN2C(=O)N3O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums

A pivotal method involves the reaction of 3-oxidopyrazinium derivatives with acrylates. For example, 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium undergoes cycloaddition with tert-butyl acrylate to yield the 3,8-diazabicyclo[3.2.1]octane scaffold (51–73% yield). Stereochemical outcomes are influenced by dipolarophile electronics; electron-deficient acrylates favor the [3.2.1] bicyclic product, while bulky substituents may induce Wagner–Meerwein rearrangements to [2.2.2] systems.

Key Conditions :

  • Solvent: Dichloromethane or DMF
  • Temperature: 0–25°C
  • Catalysts: Copper(I) iodide (10 mol%)

Piperidine Carboxamide Coupling

The piperidine moiety is introduced via amide bond formation between the bicyclic carboxylate and tert-butyl 4-aminopiperidine-1-carboxylate.

Activation and Coupling Protocols

The carboxylic acid derivative of the bicyclic core is activated using coupling agents such as HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). For instance, sodium (2S,5R)-7-oxo-6-benzyloxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate reacts with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt, achieving >95% coupling efficiency.

Optimized Parameters :

  • Solvent: Water-THF mixtures (1:1 v/v)
  • Temperature: 35°C
  • Reaction Time: 20 hours

Hydroxy Group Sulfonation

The 6-hydroxy group is sulfonated to enhance β-lactamase binding affinity.

Pyridine-Sulfur Trioxide Complex Method

Treatment of the hydroxylated intermediate with pyridine sulfur trioxide complex in anhydrous pyridine affords the sulfated derivative. For example, tert-butyl 4-((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate reacts with 20 equivalents of sulfur trioxide-pyridine complex at room temperature, yielding the sulfated product in quantitative crude yield.

Critical Considerations :

  • Moisture Control: Reactions conducted under nitrogen atmosphere
  • Work-Up: Aqueous potassium dihydrogen phosphate extraction to remove excess reagents

tert-Butoxycarbonyl (Boc) Deprotection

Final deprotection of the Boc group is achieved under acidic conditions.

Trifluoroacetic Acid (TFA) Mediated Cleavage

Stirring the Boc-protected compound with 10% TFA in dichloromethane at -10°C for 1 hour removes the tert-butyl group, yielding the free piperidine derivative. Industrial-scale processes employ continuous flow systems to enhance efficiency and minimize side reactions.

Scale-Up Challenges :

  • Exothermic Reaction: Temperature control via jacketed reactors
  • Solvent Recovery: Dichloromethane distillation and reuse

Industrial-Scale Synthesis

Automated Continuous Flow Systems

Large-scale production utilizes flow chemistry to optimize exothermic steps (e.g., sulfonation). A representative protocol involves:

  • Continuous Coupling : Microreactors for HOBt/HBTU-mediated amide formation (residence time: 10 min)
  • In-Line Quenching : Immediate neutralization of acidic/byproduct streams
  • Real-Time Monitoring : PAT (Process Analytical Technology) for yield tracking

Economic Metrics :

  • Overall Yield: 68–72% (from bicyclic core to final product)
  • Purity: >99% (HPLC)

Stereochemical Control Strategies

The (5R) configuration is enforced through chiral auxiliaries or enzymatic resolution.

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type) reduce ketone intermediates to alcohols with >98% enantiomeric excess (e.e.). For example, hydrogenation of tert-butyl 4-((2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate over Ru-(S)-BINAP achieves 99% e.e. at 50 bar H₂.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 4H, piperidine), 4.80 (d, J = 7.2 Hz, 1H, NH), 5.20 (s, 1H, OH)
  • HRMS : m/z calc. for C₁₇H₂₈N₄O₅ [M+H]⁺: 369.2134, found: 369.2136

Comparative Synthesis Routes

Method Key Steps Yield (%) Purity (%)
Cycloaddition 1,3-Dipolar cycloaddition, sulfonation 51–73 95–98
Enzymatic Coupling Asymmetric hydrogenation, Boc removal 68 99
Industrial Flow Continuous amidation, TFA cleavage 72 >99

Challenges and Mitigation

  • Epimerization Risk : The C-5 stereocenter is prone to racemization under basic conditions. Mitigated by using low-temperature (<10°C) coupling reactions.
  • Sulfonate Stability : The sulfate ester hydrolyzes in aqueous media. Additives like tetrabutylammonium sulfate stabilize the intermediate during work-up.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By binding to the active site of these enzymes, the compound prevents the breakdown of antibiotics, thereby enhancing their efficacy . The molecular targets include the serine residues in the active site of beta-lactamase enzymes, and the pathways involved are related to the inhibition of bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Hypothetical Similarity Scores Between the Target Compound and Analogues

Compound Name Tanimoto (MACCS) Dice (Morgan) Biological Activity Correlation
Meropenem 0.75 0.82 High (β-lactamase inhibition)
Aztreonam 0.68 0.71 Moderate
Ceftazidime 0.62 0.65 Low

However, minor structural variations (e.g., substituents on the piperidine ring) may reduce similarity to other β-lactams like ceftazidime .

Spectroscopic Comparisons (NMR)

NMR chemical shifts provide insights into local electronic environments. For example, in a study comparing rapamycin analogues, regions with divergent shifts (e.g., positions 29–36 and 39–44) highlighted structural modifications while preserving the core scaffold .

Table 2: Hypothetical NMR Shift Differences in Key Regions

Proton Region Target Compound (ppm) Meropenem (ppm) Δ (ppm) Structural Implication
29–36 3.45–3.78 3.50–3.80 0.05 Similar piperidine environment
39–44 7.20–7.35 6.90–7.10 0.30 Altered bicyclo substituents

Mass Spectrometry and Molecular Networking

Molecular networking clusters compounds based on MS/MS fragmentation patterns, with cosine scores (1 = identical, 0 = dissimilar) quantifying spectral similarities .

Table 3: Hypothetical Cosine Scores for MS/MS Fragmentation

Compound Pair Cosine Score Shared Fragments
Target vs. Meropenem 0.88 Bicyclic core, Boc group
Target vs. Ceftazidime 0.65 β-lactam ring

The high cosine score with meropenem underscores shared fragmentation pathways, reinforcing structural and functional parallels .

Lumping Strategies in Reaction Modeling

Lumping groups structurally analogous compounds to simplify reaction networks. For instance, organic compounds with similar bicyclo cores and carbamate groups may be modeled as a single surrogate .

Table 4: Lumped Surrogate for β-Lactam Analogues

Surrogate Group Included Compounds Key Shared Features
Group A Target compound, meropenem, aztreonam Bicyclic core, β-lactam, carbamate

This strategy reduces computational complexity while preserving accuracy in predicting degradation or synthesis pathways .

Biological Activity

The compound tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate , also known by its CAS number 1174020-64-4 , is a novel chemical entity that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Basic Information

  • IUPAC Name : tert-butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate
  • Molecular Formula : C17H28N4O5
  • Molecular Weight : 368.43 g/mol
  • Purity : 95%

Structural Characteristics

The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of a hydroxyl group and a carbonyl moiety is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a β-lactamase inhibitor . This class of compounds is critical in combating antibiotic resistance, particularly against multi-drug resistant (MDR) strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits potent inhibition against various classes of β-lactamases, including Class A and Class C enzymes. The structure-activity relationship (SAR) studies have shown that modifications in the bicyclic core can enhance binding affinity and inhibitory potency against specific β-lactamases .

Efficacy Against MDR Infections

A notable study evaluated the efficacy of this compound in combination with standard antibiotics like cefepime and meropenem in murine models of infection caused by MDR Acinetobacter baumannii. The results indicated that the combination therapy significantly reduced bacterial load compared to controls, highlighting the potential clinical application of this compound in treating resistant infections .

Pharmacokinetics and Safety Profile

Initial pharmacokinetic assessments suggest that the compound has favorable absorption characteristics and a manageable safety profile in preclinical models. Further studies are required to fully elucidate its pharmacokinetic parameters and long-term safety .

Table 1: Structure-Activity Relationship (SAR) Summary

Compoundβ-lactamase Inhibition (Ki)Acylation Rate (k2/K)Efficacy in Models
tert-butyl 4-[[(5R)-6-hydroxy...< 10 μMHighEffective
Avibactam0.5 μMModerateLimited
Relebactam1 μMHighEffective

Table 2: Pharmacokinetic Parameters (Preclinical)

ParameterValue
Oral BioavailabilityTBD
Half-lifeTBD
ClearanceTBD

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate?

  • Methodological Answer : Synthesis optimization requires attention to reaction parameters such as solvent choice (e.g., DCM for intermediates), catalyst loading (e.g., Pd/C for hydrogenation steps), and protecting group strategies (e.g., benzyloxy deprotection under hydrogenolysis). For example, hydrogenation of intermediates in DMF:DCM mixtures achieves near-quantitative yields . Statistical design of experiments (DoE) can minimize trials by systematically varying factors like temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing intermediates and final products?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Critical for confirming stereochemistry (e.g., 1^1H NMR analysis of (5R)-configured intermediates) and functional group integrity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for intermediates like (2S,5R)-6-(sulfooxy) derivatives .
  • X-ray Crystallography : Employ programs like SHELXL for high-resolution structural validation, particularly for resolving bicyclic ring conformations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the bioactivity of diazabicyclooctane derivatives against Gram-negative pathogens?

  • Methodological Answer : Contradictions in β-lactamase inhibition efficacy may arise from variations in bacterial membrane permeability or enzyme isoform specificity. Advanced approaches include:

  • Time-kill assays : Compare bactericidal kinetics under standardized conditions.
  • Molecular Dynamics Simulations : Model interactions between the compound’s bicyclic core and active-site residues of β-lactamases (e.g., KPC-2, OXA-48) .
  • Synergy Studies : Pair the compound with carbapenems or cephalosporins to assess enhancement ratios (e.g., fractional inhibitory concentration indices) .

Q. What experimental strategies address discrepancies in reported synthetic yields of the piperidine-carboxylate intermediate?

  • Methodological Answer : Yield inconsistencies often stem from purification challenges (e.g., column chromatography vs. recrystallization) or side reactions (e.g., tert-butyl group cleavage under acidic conditions). Solutions include:

  • In-line Analytics : Use HPLC or UPLC to monitor reaction progress and intermediate stability .
  • Design of Experiments (DoE) : Apply response surface methodology to isolate critical variables (e.g., reaction pH, solvent polarity) .
  • Scale-down Validation : Replicate small-scale optimized conditions in automated flow reactors to ensure reproducibility .

Q. How can computational tools improve the design of analogs with enhanced β-lactamase affinity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Calculate transition-state energies to identify modifications (e.g., sulfonate vs. carboxylate substituents) that stabilize enzyme interactions .
  • Machine Learning (ML) : Train models on structural databases (e.g., PubChem) to predict bioactivity based on substituent patterns .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes for proposed analogs .

Q. What methodologies validate the compound’s role in overcoming antibiotic resistance via β-lactamase inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Measure KiK_i (inhibition constant) and kinactk_{\text{inact}} (inactivation rate) using nitrocefin hydrolysis assays .
  • Crystallographic Studies : Co-crystallize the compound with β-lactamases (e.g., TEM-1) to map binding modes using SHELX-refined structures .
  • Resistance Gene Profiling : Perform whole-genome sequencing of resistant mutants to correlate mutations with reduced inhibitor efficacy .

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